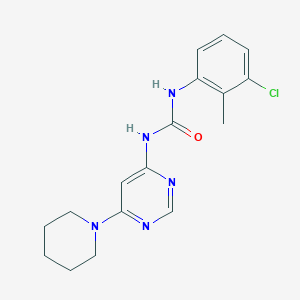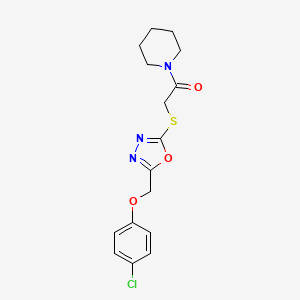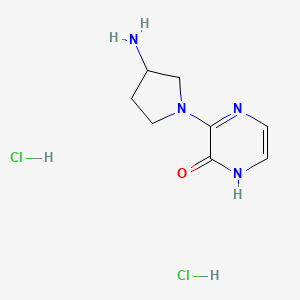
N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, also known as CFMTI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFMTI is a thiazole derivative that has been found to exhibit anti-inflammatory, anticancer, and antiviral properties.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has been extensively studied for its potential applications in various fields. In the field of oncology, N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, colon, and lung cancer cells. N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has also been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has been found to exhibit antiviral properties by inhibiting the replication of the hepatitis C virus.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is not fully understood. However, studies have suggested that N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide exerts its anticancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and the inhibition of NF-κB signaling. N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has also been found to inhibit the activity of COX-2, an enzyme that plays a key role in the production of inflammatory cytokines.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has also been found to inhibit the production of inflammatory cytokines and to exhibit antiviral activity. In vivo studies have shown that N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide reduces tumor growth and metastasis in mouse models of breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its full range of biological activities and mechanisms of action are not yet fully understood. Additionally, N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has not been extensively tested in animal models, and its safety and toxicity profiles are not well established.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to test its efficacy in animal models of cancer and other diseases. Additionally, research could be conducted to optimize the synthesis method of N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide and to develop analogs with improved biological activities. Finally, research could be conducted to investigate the safety and toxicity profiles of N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide in animal models and in humans.
Méthodes De Synthèse
N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide can be synthesized using a multistep process that involves the reaction of 3-chloro-4-fluoroaniline with thionyl chloride to form 3-chloro-4-fluorobenzoyl chloride. The resulting compound is then reacted with 2-aminothiazole to form N-(3-chloro-4-fluorophenyl)-2-(2-thiazolyl)acetamide. This compound is then reacted with m-tolyl isocyanate to form N-(3-chloro-4-fluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2S/c1-11-3-2-4-12(7-11)23-18(27)25-19-24-14(10-28-19)9-17(26)22-13-5-6-16(21)15(20)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYLLJGYBICZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-5-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2793971.png)

![4-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2793975.png)
![2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine](/img/structure/B2793976.png)




